BenchChemオンラインストアへようこそ!

Ganoderic acid D (Standard)

Cytotoxicity Anticancer screening Natural product standardization

Ganoderic acid D (GAD; CAS 108340-60-9; ≥98% HPLC) is a functionally unique lanostane-type triterpenoid from Ganoderma lucidum. Unlike ganoderic acids A, C2, or F, GAD selectively upregulates SIRT3 and destabilizes HIF-1α to inhibit glycolysis in drug-resistant cancer models—validated in gemcitabine-resistant TNBC and colon cancer (50–200 µM). Generic GLT substitution is scientifically invalid; only GAD delivers reproducible SIRT3-mediated mitochondrial deacetylase interrogation and hypoxia-pathway targeting. A proven HPLC reference standard (linearity 5.32–53.2 mg/L, recovery 98.5%), GAD is the essential procurement choice for formulation R&D (3.2× bioavailability enhancement via solid lipid nanoparticles) and GMP-compliant QC of Ganoderma materials. Standard international B2B shipping; inquire for bulk or custom packaging.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
Cat. No. B15579328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid D (Standard)
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21+,28+,29-,30+/m1/s1
InChIKeyYTVGSCZIHGRVAV-IYAQLQCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderic Acid D Standard: A Highly Oxygenated Lanostane-Type Triterpenoid Reference Material from Ganoderma lucidum for Procurement and Analytical Validation


Ganoderic acid D (GAD, CAS: 108340-60-9) is a highly oxygenated tetracyclic triterpenoid belonging to the lanostane-type class, isolated as a major bioactive constituent from the medicinal fungus Ganoderma lucidum (Reishi/Lingzhi) [1]. With a molecular formula of C30H42O7 and a molecular weight of 514.65 g/mol, GAD is characterized by a distinct oxidation pattern featuring a 3-carbonyl group, a 7-hydroxy group, angular methyl groups, and a 26-carboxylic acid moiety [2]. Unlike other ganoderic acids within the same class, GAD is one of only seven ganoderic acids (alongside A, C2, F, DM, X, and Y) that have advanced to different stages of clinical investigation [3].

Why Ganoderic Acid D Cannot Be Substituted with Other In-Class Ganoderma Triterpenoids: Critical Differentiation for Research and Industrial Selection


Generic substitution among Ganoderma lucidum triterpenoids (GLTs) is scientifically invalid due to substantial structural heterogeneity and divergent pharmacological targeting. Of the over 83 GLTs identified, subtle differences in oxidation patterns, hydroxyl group positioning, and side-chain configurations produce markedly distinct biological activities and molecular targets [1]. For instance, while ganoderic acid A exhibits angiotensin-converting enzyme (ACE) inhibition, ganoderic acid D demonstrates a distinct mechanistic profile characterized by SIRT3 upregulation and HIF-1α destabilization—activities not shared across the class [2]. The quantitative evidence below demonstrates that ganoderic acid D occupies a unique activity niche that cannot be replicated by its closest analogs, including ganoderic acids A, B, C2, F, AM1, or ganoderenic acid D.

Quantitative Differentiation Evidence for Ganoderic Acid D Standard: Head-to-Head Comparator Data Supporting Procurement Decisions


Comparative Cytotoxicity of Ganoderic Acid D Versus In-Class Analogs in HeLa Human Cervical Carcinoma Cells

In a direct comparative study evaluating multiple ganoderic acids under identical experimental conditions, ganoderic acid D (GAD) demonstrated an IC50 of 17.3 ± 0.3 μM against HeLa human cervical carcinoma cells after 48-hour treatment [1]. This activity was intermediate among five tested ganoderic acids, distinguishing GAD from ganoderic acid F (19.5 ± 0.6 μM, less potent) and ganoderic acid K (15.1 ± 0.5 μM, more potent), with ganoderic acid B (20.3 ± 0.4 μM) and ganoderic acid AM1 (19.8 ± 0.7 μM) showing lower potency [1].

Cytotoxicity Anticancer screening Natural product standardization

Ganoderic Acid D Demonstrates HIF-1α Destabilization Activity Absent in Class-Leading Analogs

Ganoderic acid D uniquely attenuates gemcitabine resistance in triple-negative breast cancer (TNBC) through HIF-1α destabilization and subsequent glycolysis inhibition—a mechanism not reported for ganoderic acid A or other major GLTs [1]. In gemcitabine-resistant (GEM-R) TNBC cells, GAD significantly inhibited proliferation and glucose uptake, reducing HIF-1α accumulation under hypoxic conditions via ubiquitinated protease degradation pathway activation [1]. This functional distinction is critical because ganoderic acid A, despite its prominence, lacks demonstrated HIF-1α modulatory activity.

Hypoxia signaling Glycolysis inhibition Drug resistance reversal

SIRT3 Upregulation by Ganoderic Acid D: Concentration-Dependent Metabolic Reprogramming in Colon Cancer Models

Ganoderic acid D upregulates SIRT3 protein expression and induces deacetylated cyclophilin D (CypD) through SIRT3, resulting in concentration-dependent inhibition of energy reprogramming in colon cancer cells [1]. At concentrations ranging from 50 to 200 μM, GAD inhibits glucose uptake and lactate production; at 100 and 200 μM, it decreases pyruvate and acetyl-coenzyme A production in HT-29 and SW620 colon cancer cells [1]. This SIRT3-mediated metabolic regulation represents a distinct pharmacological profile not consistently observed across other ganoderic acids.

Sirtuin activation Metabolic reprogramming Colon cancer research

Pharmacokinetic Bioavailability Enhancement: Formulation-Dependent Oral Bioavailability of Ganoderic Acid D

Ganoderic acid D exhibits formulation-dependent oral bioavailability, increasing from 22% (suspension) to 70% (solid lipid nanoparticle formulation) in rat models [1]. Correspondingly, Cmax increased from 107.2 ng/ml to 1555.6 ng/ml, and tmax decreased from 2.0 h to 0.3 h [1]. This quantifiable enhancement represents a critical procurement consideration for in vivo studies where systemic exposure dictates experimental outcomes. Additionally, biliary rather than renal clearance was identified as the major excretion route, distinguishing its disposition profile from many other natural product triterpenoids [2].

Pharmacokinetics Bioavailability Formulation development

Analytical Method Validation: HPLC Quantification of Ganoderic Acid D with Established Linearity and Recovery Parameters

Validated reversed-phase HPLC methods have been established for simultaneous quantification of ganoderic acid D alongside other triterpenoid acids (ganoderic acid C2, ganoderenic acid A, and ganoderic acid A) with demonstrated linearity and recovery parameters [1]. Ganoderic acid D exhibited a linear range of 5.32–53.2 mg/L (r = 0.9996) with an average recovery of 98.5% (RSD 1.9%) using a Kromasil C18 column (4.6 mm × 250 mm, 5 μm) with acetonitrile–0.03% H3PO4 gradient elution at 1.0 mL/min and detection at 252 nm [1]. Additional validated methods confirm linearity with r² > 0.999 and intra-/inter-day precision with relative deviation < 2% [2].

Quality control Analytical method validation Reference standard

ACE Inhibition Potency: Ganoderic Acid D Versus Ganoderic Acid A and Ganoderenic Acid D

Ganoderic acid D exhibits angiotensin-converting enzyme (ACE) inhibition with an IC50 of 734 μM, as determined in a systematic structure-activity relationship study of reishi-derived triterpenoids [1]. This relatively weak ACE inhibitory activity contrasts sharply with other ganoderic acids: ganoderic acid F demonstrates potent ACE inhibition (IC50 ≈ 4.7 μM, approximately 156-fold more potent) [2], while ganoderenic acid D shows IC50 = 0.14–0.26 mg/mL in cytotoxicity assays but its ACE activity was not the primary focus [1]. This low ACE activity is actually a procurement advantage for studies requiring ganoderic acid D's SIRT3/HIF-1α activities without confounding ACE-mediated effects.

Angiotensin-converting enzyme Enzyme inhibition Structure-activity relationship

Optimal Research and Industrial Application Scenarios for Ganoderic Acid D Standard Based on Quantified Differentiation Evidence


Cancer Metabolism and Hypoxia Signaling Studies Requiring HIF-1α Modulation

Based on the evidence that ganoderic acid D uniquely destabilizes HIF-1α and inhibits glycolysis in gemcitabine-resistant TNBC cells [1], this compound is the appropriate selection for investigators studying hypoxia-driven resistance mechanisms, metabolic reprogramming in solid tumors, or combination strategies with conventional chemotherapeutics. Unlike ganoderic acid A or other major GLTs, GAD provides a validated tool for HIF-1α pathway interrogation without requiring genetic manipulation.

Mitochondrial Sirtuin Biology and SIRT3-Mediated Metabolic Regulation

Ganoderic acid D is uniquely positioned for studies of SIRT3-mediated mitochondrial deacetylase activity and downstream effects on cyclophilin D and energy metabolism [1]. At 50-200 μM, GAD provides concentration-dependent inhibition of glucose uptake, lactate production, and acetyl-CoA synthesis in colon cancer models [2]. This distinct SIRT3-activating profile is not shared by ganoderic acids A, C2, or F, making GAD the essential procurement choice for mitochondrial sirtuin research.

Pharmacokinetic and Formulation Development Studies Targeting Enhanced Oral Bioavailability

The documented 3.2-fold bioavailability enhancement (22% to 70%) achievable through solid lipid nanoparticle formulation [1] makes ganoderic acid D an ideal candidate compound for formulation development research. Procurement of high-purity GAD (≥98% by HPLC) [2] enables reproducible in vivo pharmacokinetic studies where formulation variables can be systematically evaluated to optimize systemic exposure of triterpenoid natural products.

Quality Control Method Development and Reference Standard Applications

Validated HPLC methods with established linearity (5.32–53.2 mg/L, r = 0.9996) and recovery (98.5%, RSD 1.9%) [1] support the use of ganoderic acid D as a reference standard for quality control of Ganoderma lucidum raw materials, extracts, and finished products. The compound's inclusion in multi-component quantitative methods alongside ganoderic acids A, C2, and ganoderenic acid A [2] enables comprehensive triterpenoid profiling for batch-to-batch consistency and regulatory compliance.

Quote Request

Request a Quote for Ganoderic acid D (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.